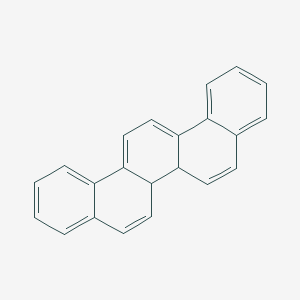
6A,6B-Dihydropicene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6A,6B-Dihydropicene is a chemical compound known for its unique structure and properties It is a derivative of picene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B-Dihydropicene typically involves the hydrogenation of picene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 6A and 6B positions without affecting other parts of the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 6A,6B-Dihydropicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Further reduction of this compound can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully hydrogenated picene derivatives.
Substitution: Halogenated picene derivatives.
Wissenschaftliche Forschungsanwendungen
6A,6B-Dihydropicene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 6A,6B-Dihydropicene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydrogenation at the 6A and 6B positions enhances its ability to interact with these targets, potentially leading to various biological activities. The pathways involved may include oxidative stress modulation and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Picene: The parent compound of 6A,6B-Dihydropicene, known for its aromatic properties.
6A,6B-Dihydrobenzo[a]pyrene: Another hydrogenated derivative with similar structural features.
6A,6B-Dihydroanthracene: A simpler hydrogenated polycyclic aromatic hydrocarbon.
Uniqueness: this compound stands out due to its specific hydrogenation pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring selective reactivity and stability.
Eigenschaften
CAS-Nummer |
55657-52-8 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
6a,6b-dihydropicene |
InChI |
InChI=1S/C22H16/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14,21-22H |
InChI-Schlüssel |
LQIUORAIZLFLGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3C2=CC=C4C3C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


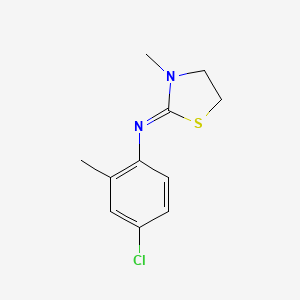
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)

![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
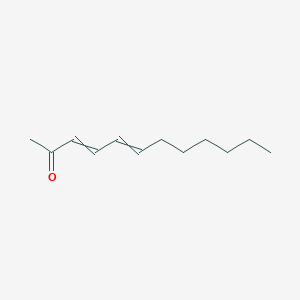
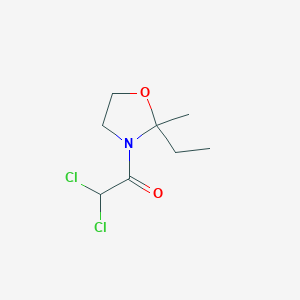
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
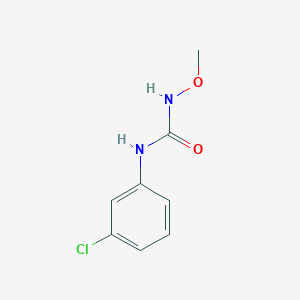

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

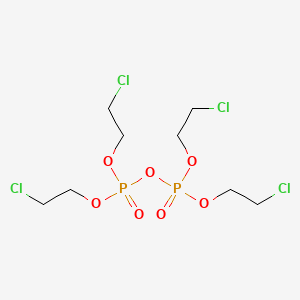
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
